4',5'-Dibromo-2'-fluorophenacyl chloride

Description

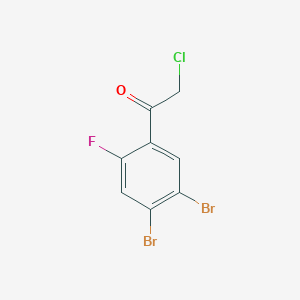

4',5'-Dibromo-2'-fluorophenacyl chloride (CAS: 1807033-73-3) is a halogenated aromatic compound featuring bromine substituents at the 4' and 5' positions, a fluorine atom at the 2' position, and a reactive chloromethyl ketone group. This compound is primarily utilized in synthetic organic chemistry as an electrophilic intermediate for nucleophilic substitution reactions, particularly in the preparation of fluorinated and brominated derivatives. Its structure confers unique reactivity due to the electron-withdrawing effects of halogens, which enhance the electrophilicity of the carbonyl carbon .

Properties

IUPAC Name |

2-chloro-1-(4,5-dibromo-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2ClFO/c9-5-1-4(8(13)3-11)7(12)2-6(5)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMPUTNMFJRERV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4’,5’-Dibromo-2’-fluorophenacyl chloride typically involves the bromination and fluorination of phenacyl chloride. One common method includes the reaction of 4-bromo-2,5-difluorobenzoic acid with thionyl chloride and dimethylformamide (DMF) at elevated temperatures . The reaction mixture is then cooled, and the product is isolated by evaporation and dissolution in chloroform . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

4’,5’-Dibromo-2’-fluorophenacyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms. Common reagents for these reactions include sodium hydroxide and potassium carbonate.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation with potassium permanganate can yield carboxylic acids.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with arylboronic acids to form fluorinated para-terphenyls.

Scientific Research Applications

4’,5’-Dibromo-2’-fluorophenacyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its reactive functional groups.

Medicine: It serves as a precursor for the synthesis of potential drug candidates with antimicrobial and anticancer properties.

Industry: The compound is used in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4’,5’-Dibromo-2’-fluorophenacyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the bromine, fluorine, and chlorine atoms, which make the compound highly electrophilic. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Effects

The reactivity and physical properties of halogenated phenacyl chlorides are highly dependent on the positions and types of halogens. Below is a comparative analysis with key analogs:

Key Findings:

Electron-Withdrawing Effects : The fluorine atom at 2' in this compound enhances electrophilicity more effectively than chlorine in 5'-Bromo-2'-chloro-4'-fluorophenacyl chloride, making the former more reactive in SN₂ reactions .

Steric Hindrance : Analogs with bromine at ortho positions (e.g., 2',6'-Dibromo-4'-fluorophenacyl chloride) exhibit reduced reactivity due to steric bulk, limiting access to the reactive carbonyl carbon .

Leaving Group Stability : The chloride group in this compound offers greater stability compared to its bromide analog, which is more susceptible to solvolysis .

Thermal Stability and Melting Points

While direct melting point data for this compound is unavailable, analogs with similar halogenation patterns suggest elevated thermal stability. For example:

- Thiophen derivatives with dual bromine substituents (e.g., 3:5-Dibromo-2-methylthiophen) exhibit melting points above 200°C, reinforcing bromine's role in enhancing crystalline stability .

Biological Activity

4',5'-Dibromo-2'-fluorophenacyl chloride is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its halogenated phenacyl structure. The presence of bromine and fluorine atoms enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its ability to modify protein function through covalent interactions. Specifically, it acts as an electrophile that can react with nucleophilic sites on proteins, leading to alterations in protein conformation and activity. This mechanism is crucial in understanding its effects on cellular processes.

Biological Activity Overview

The compound has demonstrated various biological activities, including:

- Antimicrobial Activity : Exhibits significant inhibitory effects against a range of bacterial strains.

- Cytotoxicity : Shows potential cytotoxic effects on cancer cell lines, indicating possible applications in cancer therapy.

- Enzyme Inhibition : Inhibits specific enzymes involved in metabolic pathways, which may lead to alterations in cellular metabolism.

Data Summary Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Enzyme inhibition | Reduced activity of metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments were conducted using human cancer cell lines to assess the cytotoxic effects of the compound. The findings revealed that treatment with this compound led to significant cell death through apoptosis, highlighting its potential as a chemotherapeutic agent.

Biochemical Pathways

The interaction of this compound with cellular components triggers several biochemical pathways:

- Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells, preventing proliferation.

- Apoptotic Pathways : Activation of caspase-dependent pathways leading to programmed cell death.

- Metabolic Alterations : Inhibition of key metabolic enzymes affects energy production and biosynthetic processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.